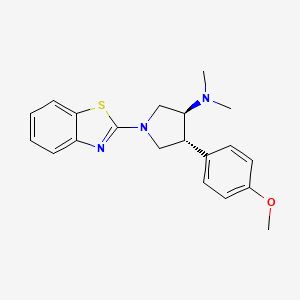![molecular formula C18H18N2O3 B5642953 N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5642953.png)
N-[3-(4-morpholinylcarbonyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-[3-(4-morpholinylcarbonyl)phenyl]benzamide typically involves condensation reactions, where precursor molecules are combined in the presence of catalysts to form the desired compound. For example, similar compounds have been synthesized by condensing isocyanato precursors with morpholino-containing amines, followed by cyclization with hydrazine hydrate (Ji et al., 2018). These methodologies highlight the versatility and adaptability of synthesis strategies to create morpholino-containing benzamides with potential antitumor activities.
Molecular Structure Analysis
The molecular structure of N-[3-(4-morpholinylcarbonyl)phenyl]benzamide is characterized by X-ray crystallography, providing detailed insights into its crystalline form and atomic configuration. The crystal structure determination of similar compounds reveals specific spatial arrangements that contribute to their biological activity and interaction with other molecules (Lu et al., 2017). This structural information is crucial for understanding the compound's mechanism of action and designing derivatives with enhanced properties.
Chemical Reactions and Properties
N-[3-(4-morpholinylcarbonyl)phenyl]benzamide participates in various chemical reactions due to its reactive functional groups. The presence of the morpholino group, carbonyl group, and benzamide moiety allows for diverse chemical modifications and interactions. Studies on related compounds have demonstrated their ability to undergo reactions such as O-alkylation, leading to the synthesis of derivatives with different pharmacological activities (Abbasi et al., 2014).
Physical Properties Analysis
The physical properties of N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, such as solubility, melting point, and crystalline form, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations and material science. Analyzing the physical properties requires a combination of spectroscopic and thermal techniques to provide a comprehensive understanding of the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties of N-[3-(4-morpholinylcarbonyl)phenyl]benzamide, including its reactivity, stability, and interaction with biological targets, are critical for its potential applications. The compound's ability to inhibit cancer cell proliferation, as shown in related compounds, highlights the importance of chemical properties in determining its biological activity and therapeutic potential (Ji et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
N-[3-(morpholine-4-carbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(14-5-2-1-3-6-14)19-16-8-4-7-15(13-16)18(22)20-9-11-23-12-10-20/h1-8,13H,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFQSPLVHKPKDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B5642890.png)


![N-methyl-2-{rel-(3R,4S)-3-[(methylsulfonyl)amino]-4-propyl-1-pyrrolidinyl}nicotinamide hydrochloride](/img/structure/B5642910.png)
![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5642924.png)
![ethyl [2-(benzoylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5642932.png)

![2-(3-allyl-4-methoxybenzoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5642947.png)
![4-{[2-(1-isonicotinoyl-4-piperidinyl)-1H-imidazol-1-yl]methyl}pyridine](/img/structure/B5642961.png)
![1-(4-{[(3R*,4S*)-3-amino-4-cyclopropylpyrrolidin-1-yl]carbonyl}phenyl)imidazolidine-2,4-dione](/img/structure/B5642967.png)
![2-(pyridin-2-ylmethyl)-9-(3-thienylcarbonyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5642982.png)
![1-(6-ethyl-2-methylpyrimidin-4-yl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5642997.png)
![1-{4-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone](/img/structure/B5643000.png)